molecular formula C15H11ClN2O3S B122770 3-Benzenesulfonyl-5-chloroindole-2-carboxamide CAS No. 148472-83-7

3-Benzenesulfonyl-5-chloroindole-2-carboxamide

Cat. No. B122770
M. Wt: 334.8 g/mol
InChI Key: KHJNUJLYIHQWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzenesulfonyl-5-chloroindole-2-carboxamide is a chemical compound with the molecular formula C15H11ClN2O3S . Its average mass is 334.777 Da and its mono-isotopic mass is 334.017883 Da .


Synthesis Analysis

The synthesis of indole 2 and 3-carboxamides, such as 3-Benzenesulfonyl-5-chloroindole-2-carboxamide, has been the focus of many researchers . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of 3-Benzenesulfonyl-5-chloroindole-2-carboxamide includes a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .


Physical And Chemical Properties Analysis

The molecular mass of 3-Benzenesulfonyl-5-chloroindole-2-carboxamide is 334.777 g·mol−1 . It has a heat of formation of -284.0 ± 16.7 kJ·mol−1 and a dipole moment of 5.05 ± 1.08 D . Its volume is 347.52 Å3 and it has a surface area of 302.41 Å2 .

Future Directions

It is hoped that indole scaffolds, like 3-Benzenesulfonyl-5-chloroindole-2-carboxamide, will be tested in the future for maximum activity in pharmacological compounds . The unique inhibitory properties of these compounds make them a promising area of research .

properties

IUPAC Name

3-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19)22(20,21)10-4-2-1-3-5-10/h1-8,18H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJNUJLYIHQWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163992
Record name 3-Benzenesulfonyl-5-chloroindole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzenesulfonyl-5-chloroindole-2-carboxamide

CAS RN

148472-83-7
Record name 3-Benzenesulfonyl-5-chloroindole-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148472837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzenesulfonyl-5-chloroindole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate (596 mg, 1.64 mmol) in aqueous conc. ammonium hydroxide (10 mL) containing ammonium chloride (28 mg) was heated at 100° C. for 3 hours in a sealed screw-top tube. The sealed tube was cooled in an ice bath as product crystallized out. The product was collected by filtration, rinsed with ice water, and dried to give the product, mp 253°-254° C.
Name
ethyl 3-phenylsulfonyl-5-chloroindole-2-carboxylate
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.